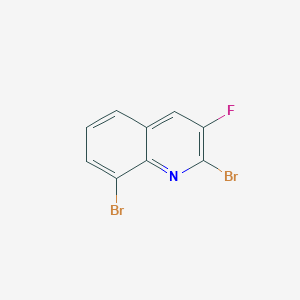

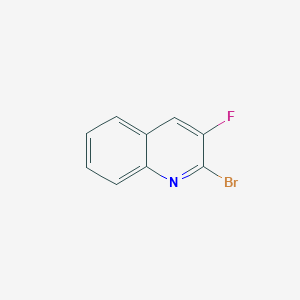

2-Bromo-3-fluoroquinoline

Descripción general

Descripción

2-Bromo-3-fluoroquinoline is a type of quinoline, a class of compounds that are widely used in medicinal chemistry due to their fascinating pharmacological properties . Quinolines are nitrogen-containing heterocycles and are found in natural products, physiologically active synthetic chemicals, and medications .

Synthesis Analysis

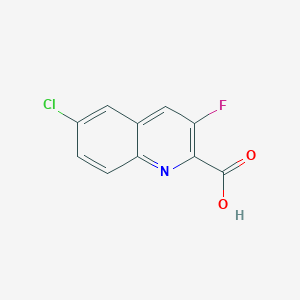

2-Bromo-3-fluoroquinoline can be synthesized from 3-fluoro-quinolin-2(1Н)-one with PBr3 . The reaction allows the alkylation of the position 4 of 3-fluoroquinoline . It can be converted into 3-fluoroquinoline-2-carboxylic acids by consecutive halogen/metal permutation . It can also be transformed into 2-bromo-3-fluoroquinoline-4-carboxylic acids by consecutive deprotonation and carboxylation .Molecular Structure Analysis

The molecular structure of 2-Bromo-3-fluoroquinoline consists of a quinoline ring system, which is the first representative of the family of benzazines bearing one nitrogen atom . The presence of bromine and fluorine atoms in the quinoline ring system contributes to its unique properties .Chemical Reactions Analysis

2-Bromo-3-fluoroquinoline can undergo a variety of chemical reactions. For instance, it can be lithiated and transformed into 3-fluoro-quinolin-2-carboxylic acid upon treatment with dry carbon dioxide . It can also be converted into 2-bromo-3-fluoroquinoline-4-carboxylic acids by consecutive deprotonation and carboxylation .Aplicaciones Científicas De Investigación

Functionalization and Synthesis

- 2-Bromo-3-fluoroquinolines are convertible into 3-fluoroquinoline-2-carboxylic acids through halogen/metal permutation and 2-bromo-3-fluoroquinoline-4-carboxylic acids through deprotonation and carboxylation, indicating their versatility in organic synthesis (Ondi, Volle, & Schlosser, 2005).

Biological Activities

- Derivatives of 2-Bromo-3-fluoroquinoline have demonstrated significant broad antibacterial activity against various strains of gram-positive and gram-negative bacteria, showcasing their potential in antimicrobial drug development (Abdel‐Wadood et al., 2014).

Building Blocks for Antibiotics

- 4-Halogenated 3-Fluoro-6-methoxyquinolines, derivable from 2-Bromo-3-fluoroquinoline, are key building blocks in the synthesis of antimicrobial drugs, highlighting their importance in pharmaceutical research (Flagstad et al., 2014).

Deprotonation and Cross-Coupling Reactions

- Lithium magnesates can deprotonate 3-fluoroquinoline, a derivative of 2-Bromo-3-fluoroquinoline, enabling cross-coupling reactions, an essential process in complex organic synthesis (Awad et al., 2004).

Radiotracer Development

- Research involving brominated and fluorinated quinoline derivatives, related to 2-Bromo-3-fluoroquinoline, has been conducted to develop PET radiotracers for imaging solid tumors, contributing to cancer diagnostics (Rowland et al., 2006).

Synthesis of Quinoline Derivatives

- Reactions involving 3-substituted quinoline 1-oxides, which can be related to 2-Bromo-3-fluoroquinoline, have been studied for the synthesis of various quinoline derivatives, important in medicinal chemistry (Miura, Takaku, Nawata, & Hamana, 1991).

Mecanismo De Acción

While the specific mechanism of action for 2-Bromo-3-fluoroquinoline is not explicitly stated in the sources, quinolines in general are known to interact with two bacterial targets, the related enzymes DNA gyrase and topoisomerase IV, both of which are involved in DNA replication . Quinolones form complexes with these enzymes and DNA, blocking the movement of the DNA-replication fork and thereby inhibiting DNA replication .

Direcciones Futuras

The future directions for 2-Bromo-3-fluoroquinoline and other quinolines involve further exploration of their therapeutic prospects. There is a growing interest in fluorinated derivatives of quinolines for their potential applications in medicine . Research studies are being conducted to develop novel methods of synthesis, study the reactivity of fluorinated quinolines, and explore their plausible practical applications .

Propiedades

IUPAC Name |

2-bromo-3-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDNKIQMWIQDOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479736 | |

| Record name | 2-Bromo-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-fluoroquinoline | |

CAS RN |

834883-99-7 | |

| Record name | 2-Bromo-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

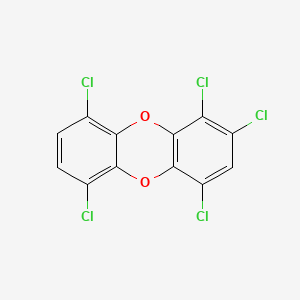

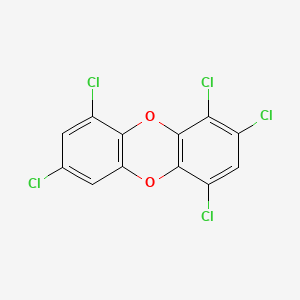

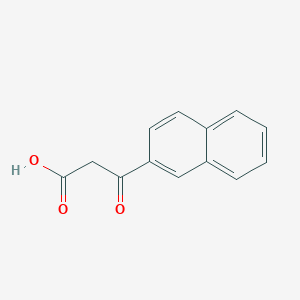

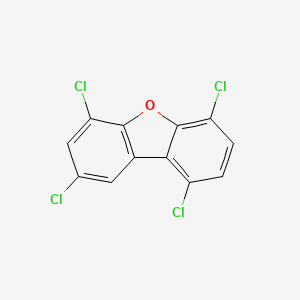

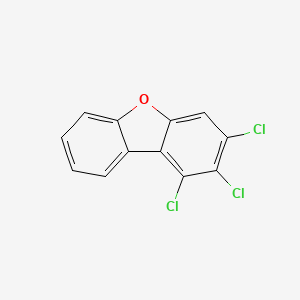

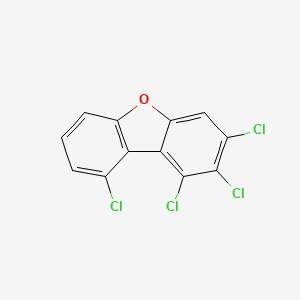

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.